
Diltiazem-d3 塩酸塩
概要
説明
Diltiazem-d3 hydrochloride is a deuterated form of diltiazem hydrochloride, a benzothiazepine derivative. It is primarily used as an internal standard for the quantification of diltiazem in various analytical applications. Diltiazem itself is a calcium channel blocker widely used in the treatment of hypertension, angina, and certain types of arrhythmias.
科学的研究の応用
Pharmacokinetics and Drug Metabolism
One of the primary applications of diltiazem-d3 hydrochloride is in pharmacokinetic studies. Researchers use this compound to trace the absorption, distribution, metabolism, and excretion (ADME) of diltiazem in clinical settings. The deuterated form provides a distinct advantage in mass spectrometry, allowing for accurate differentiation between the drug and its metabolites.
Key Studies:
- A study utilized diltiazem-d3 to investigate the pharmacokinetic parameters of diltiazem following oral administration in human subjects. The results indicated that using the deuterated form improved the sensitivity and specificity of the detection methods employed .
- Another research focused on the metabolism of diltiazem using diltiazem-d3 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, demonstrating its utility in quantifying drug levels in plasma and urine samples .
Analytical Chemistry Applications
Diltiazem-d3 hydrochloride serves as an internal standard for quantitative analysis in various chromatographic techniques. Its isotopic labeling enhances the accuracy of measurements by compensating for potential variances in sample preparation and instrument response.
Applications include:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used for analyzing complex biological samples where diltiazem is present alongside other compounds.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Facilitates the determination of diltiazem levels in clinical trials assessing its efficacy and safety .
Efficacy Studies Using Diltiazem-d3
A notable case study involved a multicenter trial assessing the efficacy of diltiazem hydrochloride in patients with chronic angina. Researchers employed diltiazem-d3 to monitor plasma concentrations accurately throughout the study duration .
Findings:
- The study reported a significant reduction in angina episodes among patients treated with diltiazem compared to placebo groups, with pharmacokinetic data supporting the therapeutic dosing regimen established through analysis with diltiazem-d3.
Development of Controlled-Release Formulations
Another investigation focused on developing controlled-release formulations of diltiazem hydrochloride, utilizing diltiazem-d3 as a marker for evaluating release profiles from various polymer matrices .
Results:
- The study successfully demonstrated that controlled-release pellets could maintain therapeutic levels over extended periods, improving patient compliance and overall treatment outcomes.
Data Tables
作用機序
Target of Action
Diltiazem-d3 HCl, a derivative of Diltiazem, primarily targets the L-type calcium channels located in the cardiac and vascular smooth muscle . These channels play a crucial role in regulating the influx of calcium ions, which is essential for muscle contraction .
Mode of Action
Diltiazem-d3 HCl works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance . Compared to other calcium channel blockers, Diltiazem displays an intermediate specificity to target both the cardiac and vascular smooth muscle .
Biochemical Pathways
The primary biochemical pathway affected by Diltiazem-d3 HCl is the calcium signaling pathway. By blocking the L-type calcium channels, Diltiazem-d3 HCl prevents the entry of calcium ions into the cells of the heart and blood vessels . This action disrupts the normal calcium-dependent processes, including muscle contraction and electrical conduction in the heart .
Pharmacokinetics
After administration, Diltiazem-d3 HCl exhibits biphasic elimination with a distribution half-life of approximately 0.3 hours and an elimination half-life of approximately 3.1 hours . The apparent volume of distribution is around 5.3 L/kg, and the total clearance rate is 1.28 L/kg/h . These pharmacokinetic properties influence the drug’s bioavailability and therapeutic efficacy .
Result of Action
The inhibition of calcium influx by Diltiazem-d3 HCl leads to a decrease in peripheral vascular resistance, resulting in lower blood pressure . It also reduces myocardial apoptosis, increases blood flow in ischemic myocardium, and reduces arrhythmias . These effects contribute to its therapeutic use in managing cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, and atrial flutter .
Action Environment
The action of Diltiazem-d3 HCl can be influenced by various environmental factors. For instance, the drug’s solubility can be affected by the presence of certain carboxylic acids, leading to a decrease in its aqueous solubility . Additionally, enhancers such as isopropyl myristate (IPM), isopropyl palmitate (IPP), and Tween80 can significantly increase the drug’s permeation through the skin .
生化学分析
Biochemical Properties
Diltiazem-d3 hydrochloride functions primarily as a calcium ion influx inhibitor. It interacts with L-type calcium channels, inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells . This inhibition reduces the contractility of these muscles, leading to vasodilation and decreased blood pressure. The compound also interacts with various proteins and enzymes involved in calcium signaling pathways, such as calmodulin and myosin light-chain kinase, modulating their activity and thus affecting muscle contraction and relaxation .
Cellular Effects
Diltiazem-d3 hydrochloride exerts significant effects on various cell types, particularly cardiac and vascular smooth muscle cells. By inhibiting calcium influx, it reduces the contractility of these cells, leading to vasodilation and decreased blood pressure . Additionally, Diltiazem-d3 hydrochloride influences cell signaling pathways, including those involving calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), which play crucial roles in regulating gene expression and cellular metabolism . These effects contribute to its therapeutic benefits in treating cardiovascular diseases.
Molecular Mechanism
At the molecular level, Diltiazem-d3 hydrochloride binds to the alpha-1 subunit of L-type calcium channels, inhibiting the influx of calcium ions during membrane depolarization . This inhibition reduces the intracellular calcium concentration, leading to decreased activation of calcium-dependent enzymes and proteins. The compound also affects gene expression by modulating the activity of transcription factors such as nuclear factor of activated T-cells (NFAT) and cAMP response element-binding protein (CREB), which are involved in the regulation of genes related to calcium signaling and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Diltiazem-d3 hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, the effects of Diltiazem-d3 hydrochloride on calcium influx and muscle contractility are typically observed within minutes of application and can persist for several hours . Long-term studies in vivo have shown that chronic administration of the compound can lead to sustained reductions in blood pressure and improvements in cardiovascular function .
Dosage Effects in Animal Models
The effects of Diltiazem-d3 hydrochloride vary with different dosages in animal models. At low doses, the compound effectively reduces blood pressure and improves cardiac function without significant adverse effects . At higher doses, Diltiazem-d3 hydrochloride can cause toxic effects, including bradycardia, hypotension, and cardiac arrhythmias . These threshold effects highlight the importance of careful dosage optimization in both research and clinical settings.
Metabolic Pathways
Diltiazem-d3 hydrochloride is metabolized primarily in the liver through pathways involving cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes deacetylation, N-demethylation, and O-demethylation, resulting in several metabolites that are excreted in urine and feces . These metabolic pathways can influence the pharmacokinetic profile of Diltiazem-d3 hydrochloride, affecting its efficacy and safety in therapeutic applications.
Transport and Distribution
Within cells and tissues, Diltiazem-d3 hydrochloride is transported and distributed through various mechanisms. The compound is known to bind to plasma proteins, which facilitates its transport in the bloodstream . Additionally, Diltiazem-d3 hydrochloride can interact with specific transporters and binding proteins that influence its localization and accumulation in target tissues. These interactions play a crucial role in determining the compound’s therapeutic effects and potential side effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diltiazem-d3 hydrochloride involves the incorporation of deuterium atoms into the diltiazem molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. The key steps include:
Deuteration of the Acetate Group: The acetate group in diltiazem is replaced with a deuterated acetate group using deuterated acetic anhydride.
Formation of the Benzothiazepine Ring: The benzothiazepine ring is formed through a series of cyclization reactions involving deuterated intermediates.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated diltiazem with hydrochloric acid.
Industrial Production Methods
Industrial production of diltiazem-d3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated reagents are used to ensure the incorporation of deuterium atoms.
Purification: The synthesized compound is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Diltiazem-d3 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert diltiazem-d3 hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation Products: Various oxidized forms of diltiazem-d3 hydrochloride.
Reduced Forms: Reduced derivatives of the compound.
Substituted Compounds: Compounds with different functional groups replacing the original ones.
類似化合物との比較
Similar Compounds
Verapamil: Another calcium channel blocker with similar uses but different chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker with a stronger effect on vascular smooth muscle.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used for hypertension and angina.
Uniqueness of Diltiazem-d3 Hydrochloride
Deuterium Labeling: The incorporation of deuterium atoms makes diltiazem-d3 hydrochloride a valuable internal standard for analytical applications.
Intermediate Specificity: Diltiazem-d3 hydrochloride targets both cardiac and vascular smooth muscle, providing a balanced therapeutic effect compared to other calcium channel blockers.
生物活性
Diltiazem-d3 hydrochloride is a deuterated form of diltiazem, a calcium channel blocker primarily used in the management of hypertension and angina. Recent studies have expanded its potential applications beyond cardiovascular conditions, exploring its biological activity, particularly its antimicrobial and antiviral properties. This article synthesizes current research findings on the biological activity of diltiazem-d3 hydrochloride, emphasizing its antimicrobial efficacy, safety profile, and possible therapeutic roles.
1. Antimicrobial Activity
Recent studies have demonstrated that diltiazem hydrochloride exhibits significant antimicrobial activity against various pathogens. A notable investigation assessed its effects on Gram-positive bacteria and pathogenic yeasts, revealing promising results.
Table 1: Antimicrobial Efficacy of Diltiazem Hydrochloride
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) |
---|---|---|
Staphylococcus epidermidis | 20 ± 3 | 6.25 |
Staphylococcus aureus | 12 ± 2 | 50 |
Candida albicans | Weak activity | Not determined |
Escherichia coli | Not significant | Not determined |
The study reported that diltiazem hydrochloride produced the highest inhibition against Staphylococcus epidermidis, with a zone of inhibition measuring 20 mm at a concentration of 50 mg/mL. The minimum inhibitory concentration (MIC) for this strain was determined to be 6.25 mg/mL, indicating strong antibacterial potential .
Moreover, diltiazem hydrochloride significantly reduced biofilm formation by S. epidermidis and S. aureus by approximately 95% and 90%, respectively. This property is particularly relevant in addressing antibiotic resistance, as biofilms often protect bacteria from conventional antibiotics .
2. Antiviral Activity
In addition to its antibacterial properties, diltiazem hydrochloride has shown antiviral activity against the Coxsackie B4 virus (CoxB4). The half-maximal inhibitory concentration (IC50) for this antiviral effect was reported at 35.8 ± 0.54 μg/mL, which is competitive with established antiviral agents such as acyclovir (IC50 = 42.71 ± 0.43 μg/mL) .
3. Safety and Efficacy Profile
The safety profile of diltiazem hydrochloride has been extensively evaluated in clinical settings. A multicenter trial demonstrated that patients receiving diltiazem experienced a significant reduction in angina frequency and nitroglycerin consumption compared to placebo groups . Adverse effects were minimal and generally mild, suggesting that diltiazem can be safely administered over long periods without significant hematological or biochemical abnormalities .
4. Case Studies and Clinical Trials
Several clinical trials have explored the efficacy of diltiazem in various therapeutic contexts:
- Hypertension Management : A study involving patients with essential hypertension indicated that long-term administration of diltiazem led to satisfactory blood pressure control without the escape phenomenon (a common issue where drug efficacy diminishes over time) .
- Combination Therapy : Research has shown that combining diltiazem with hydrochlorothiazide enhances antihypertensive effects, achieving better blood pressure control than either drug alone .
特性
IUPAC Name |
[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-ZOFGQJPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。